molecular formula C13H18O4S B4551294 5-Oxo-5-(4-thiophen-2-ylbutoxy)pentanoic acid

5-Oxo-5-(4-thiophen-2-ylbutoxy)pentanoic acid

Cat. No.: B4551294
M. Wt: 270.35 g/mol
InChI Key: SLLBJPODWZUPEE-UHFFFAOYSA-N
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Description

5-Oxo-5-(4-thiophen-2-ylbutoxy)pentanoic acid is an organic compound with the molecular formula C13H18O4S It is characterized by the presence of a thiophene ring, a pentanoic acid chain, and an oxo group

Scientific Research Applications

5-Oxo-5-(4-thiophen-2-ylbutoxy)pentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5-(4-thiophen-2-ylbutoxy)pentanoic acid typically involves the following steps:

    Formation of the Thiophene Derivative: The thiophene ring is functionalized to introduce a butoxy group at the 4-position.

    Coupling Reaction: The functionalized thiophene derivative is then coupled with a pentanoic acid precursor under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5-(4-thiophen-2-ylbutoxy)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The thiophene ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 5-Oxo-5-(4-thiophen-2-ylbutoxy)pentanoic acid involves its interaction with specific molecular targets and pathways. The oxo group and thiophene ring play crucial roles in its reactivity and binding properties. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Oxopentanoic acid: A simpler analog with a similar oxo group but lacking the thiophene ring.

    5-Oxo-5-phenoxypentanoic acid: Contains a phenoxy group instead of the thiophene ring.

Uniqueness

5-Oxo-5-(4-thiophen-2-ylbutoxy)pentanoic acid is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-oxo-5-(4-thiophen-2-ylbutoxy)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4S/c14-12(15)7-3-8-13(16)17-9-2-1-5-11-6-4-10-18-11/h4,6,10H,1-3,5,7-9H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLBJPODWZUPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCCCOC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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